molecular formula C11H12F3N B3074385 (Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine CAS No. 1019612-03-3

(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine

Cat. No.: B3074385
CAS No.: 1019612-03-3
M. Wt: 215.21 g/mol
InChI Key: WGUISRMWBHQJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine is an organic compound characterized by the presence of a prop-2-en-1-yl group and a 4-(trifluoromethyl)phenylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as prop-2-en-1-yl bromide and 4-(trifluoromethyl)benzylamine.

    Nucleophilic Substitution Reaction: The prop-2-en-1-yl bromide undergoes a nucleophilic substitution reaction with 4-(trifluoromethyl)benzylamine in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at a temperature range of 25-50°C. The reaction time may vary from a few hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques, such as distillation or chromatography, are employed to isolate the compound from reaction by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amine or aromatic ring, leading to the formation of various substituted derivatives. Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, or chromium trioxide in sulfuric acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a base, or sulfonyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives such as N-oxides or hydroxylated products.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with various functional groups attached to the amine or aromatic ring.

Scientific Research Applications

(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. It is used in the development of new therapeutic agents and drug discovery research.

    Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design and synthesis of new drugs targeting specific biological pathways or receptors.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties. It is also used as an intermediate in the synthesis of various industrial products.

Comparison with Similar Compounds

    (Prop-2-en-1-yl)({[4-methylphenyl]methyl})amine: This compound is similar in structure but lacks the trifluoromethyl group. It may exhibit different chemical and biological properties due to the absence of the trifluoromethyl group.

    (Prop-2-en-1-yl)({[4-chlorophenyl]methyl})amine: This compound contains a chlorine atom instead of the trifluoromethyl group. The presence of chlorine may affect the compound’s reactivity and interactions with biological targets.

    (Prop-2-en-1-yl)({[4-fluorophenyl]methyl})amine: This compound has a fluorine atom in place of the trifluoromethyl group. The fluorine atom may influence the compound’s chemical stability and biological activity.

Uniqueness: (Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding affinity for certain biological targets. These features make the compound a valuable tool in various scientific research applications.

Properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14/h2-6,15H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUISRMWBHQJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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